(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(quinoxalin-2-yl)methanone

Description

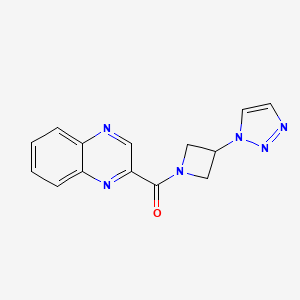

The compound “(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(quinoxalin-2-yl)methanone” features a hybrid structure combining a quinoxaline core, a 1,2,3-triazole ring, and a strained azetidine (4-membered nitrogen heterocycle). Quinoxalines are known for their pharmacological relevance, including antitumor and antimicrobial activities . The 1,2,3-triazole moiety, often synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), enhances bioavailability and target binding through hydrogen bonding and dipole interactions .

Properties

IUPAC Name |

quinoxalin-2-yl-[3-(triazol-1-yl)azetidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N6O/c21-14(19-8-10(9-19)20-6-5-16-18-20)13-7-15-11-3-1-2-4-12(11)17-13/h1-7,10H,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOXPZMSDNNTRNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=NC3=CC=CC=C3N=C2)N4C=CN=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds containing the 1,2,3-triazole ring are known to be attractive for screening for biological activity because it is an isostere of the amide bond, resistant to metabolic degradation, and can form hydrogen bonds, which is important for binding with biological targets.

Mode of Action

The 1,2,3-triazole ring is known to interact with its targets through hydrogen bonding, which is crucial for its biological activity.

Biochemical Pathways

1,2,3-triazole derivatives have been used to synthesize compounds active against various diseases, suggesting that they may affect a variety of biochemical pathways.

Pharmacokinetics

Compounds containing the 1,2,3-triazole ring are known to be resistant to metabolic degradation, which could potentially impact their bioavailability.

Result of Action

1,2,3-triazole derivatives have shown a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities.

Biological Activity

The compound (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(quinoxalin-2-yl)methanone is a synthetic organic molecule characterized by the presence of a triazole ring, an azetidine moiety, and a quinoxaline derivative. This structural complexity suggests potential for diverse biological activities, making it a significant subject of study in medicinal chemistry. The triazole and quinoxaline rings are known for their roles in various pharmacological applications, including anticancer and antimicrobial properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through specific mechanisms:

- Formation of Hydrogen Bonds : The triazole ring facilitates the formation of hydrogen bonds with biological macromolecules, enhancing its binding affinity to target proteins.

- Enzyme Inhibition : Compounds containing a quinoxaline moiety have been shown to inhibit several enzymes involved in cancer cell proliferation and survival pathways .

- Bioavailability : The structural features of the compound suggest good bioavailability due to the stability conferred by the triazole ring against metabolic degradation.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound demonstrate significant antiproliferative effects against various cancer cell lines. For instance:

| Compound | Cell Line Tested | GI50 (nM) | Mechanism |

|---|---|---|---|

| 3f | A549 (Lung Cancer) | 22 | EGFR Inhibition |

| 3g | MCF7 (Breast Cancer) | 26 | Apoptosis Induction |

| 3h | HeLa (Cervical Cancer) | 31 | Multi-target inhibition |

These compounds were evaluated for their growth inhibitory effects against multiple cancer cell lines, revealing promising results compared to standard treatments like erlotinib .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies have shown that derivatives containing the triazole and quinoxaline rings exhibit activity against various bacterial strains. The mechanism involves disruption of bacterial cell wall synthesis and inhibition of nucleic acid synthesis.

Case Studies

Several research studies have highlighted the biological potential of triazole-containing compounds:

- Study on Antiproliferative Effects : A study demonstrated that derivatives of quinoxaline with triazole rings significantly inhibited cell growth in vitro across multiple cancer types, with some compounds showing IC50 values in the nanomolar range.

- Antioxidant Properties : Research has also indicated that these compounds possess antioxidant activity, which may contribute to their anticancer effects by reducing oxidative stress within cells .

Comparison with Similar Compounds

Key Observations :

- Azetidine vs. Larger Rings: The 4-membered azetidine in the target compound likely increases metabolic stability compared to 5-membered oxazolidinone or thiadiazole rings, though synthetic accessibility may be lower due to ring strain .

- Triazole Positioning : The 1,2,3-triazole in the target compound could enhance binding affinity compared to thiadiazole/thiazole analogs, as seen in compound 12a ’s superior IC₅₀ values .

- Quinoxaline Substituents: The quinoxalin-2-yl methanone group is common in antitumor agents, with electron-withdrawing effects stabilizing intermolecular interactions .

Structure-Activity Relationships (SAR)

- Triazole vs. Thiadiazole : Triazole-containing compounds (e.g., 12a ) show higher potency than thiadiazoles, possibly due to improved hydrogen-bonding capacity .

- Ring Size and Rigidity: Azetidine’s rigidity may favor target engagement over flexible ethyl linkers in oxazolidinone derivatives .

- Substituent Effects: Electron-withdrawing groups on the quinoxaline core (e.g., methanone) enhance π-stacking and cytotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.